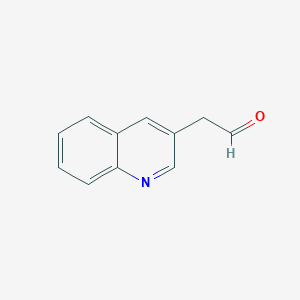

2-(Quinolin-3-YL)acetaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives has been explored in various studies. For instance, a method for synthesizing carbaldehyde dimethyl acetals from quinoxalines, which are structurally similar to quinolines, has been reported using a K2S2O8-mediated cross-coupling with methanol. This process involves multiple bond cleavages and formations and can be adapted to synthesize 2-(Quinolin-3-yl)acetaldehyde by modifying the starting materials and conditions.Molecular Structure Analysis

The molecular structure of 2-(Quinolin-3-yl)acetaldehyde would consist of a quinoline core with an aldehyde group at the 3-position. The electronic and steric effects of the aldehyde could influence the reactivity and physical properties of the molecule.Chemical Reactions Analysis

Quinoline derivatives are known to participate in various chemical reactions. For example, the synthesis of 2-amino-3-cyanoquinolin derivatives involves a one-pot condensation reaction of quinoline with aldehyde and malononitrile. Similarly, 2-(Quinolin-3-yl)acetaldehyde could undergo reactions typical of aldehydes, such as nucleophilic addition or condensation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Quinolin-3-yl)acetaldehyde would be influenced by both the quinoline ring and the aldehyde functional group. The presence of the aldehyde group would make the compound more reactive than its parent quinoline, and it would likely have a higher boiling point than quinoline due to the increased polarity.Applications De Recherche Scientifique

Medicinal Chemistry

Quinoline motifs, such as “2-(Quinolin-3-YL)acetaldehyde”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Applications

Quinoline derivatives have shown potential in anticancer treatments . Their unique chemical structure allows them to interact with cancer cells in ways that can inhibit growth or trigger cell death .

Antioxidant Applications

Quinoline-based compounds have demonstrated antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing the risk of various health conditions .

Anti-Inflammatory Applications

Quinoline derivatives have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Antimalarial Applications

Quinoline compounds have been used in the treatment of malaria . They can interfere with the life cycle of the malaria parasite, helping to prevent or treat infection .

Antituberculosis Applications

Quinoline derivatives have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes the disease .

Safety and Hazards

Orientations Futures

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital for leads in drug discovery . Therefore, the future directions for 2-(Quinolin-3-YL)acetaldehyde could involve further exploration of its potential applications in these fields .

Mécanisme D'action

Target of Action

Quinoline derivatives are known to have a wide range of applications in medicinal and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .

Mode of Action

Quinoline derivatives are known to exhibit a variety of interactions with their targets, leading to various biological and pharmacological activities .

Biochemical Pathways

Quinoline derivatives are known to affect a variety of biochemical pathways, leading to a broad range of biological activities .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives are generally considered in the development of new therapeutic agents .

Result of Action

Quinoline derivatives are known to exhibit a variety of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Action Environment

The synthesis of quinoline derivatives often considers environmental factors, aiming for greener and more sustainable chemical processes .

Propriétés

IUPAC Name |

2-quinolin-3-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-6-5-9-7-10-3-1-2-4-11(10)12-8-9/h1-4,6-8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDZVURSSPHSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627128 | |

| Record name | (Quinolin-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinolin-3-YL)acetaldehyde | |

CAS RN |

545423-95-8 | |

| Record name | (Quinolin-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

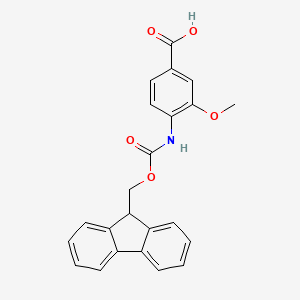

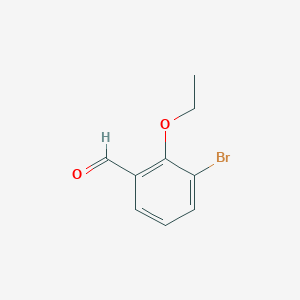

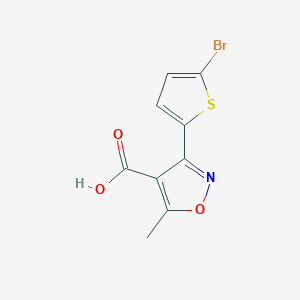

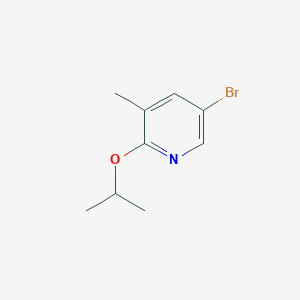

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

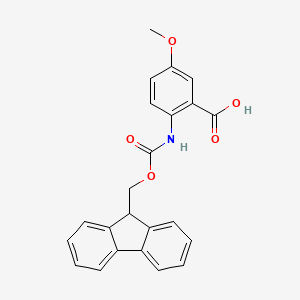

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)

![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)